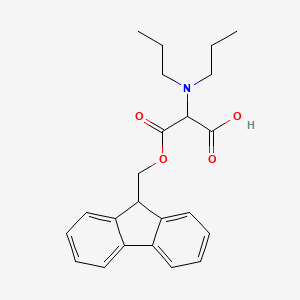

Fmoc-Dipropylglycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-Dipropylglycine is a compound with the CAS Number: 218926-47-7 and a Molecular Weight of 381.47 . It is often used in the field of peptide synthesis .

Synthesis Analysis

Fmoc-Dipropylglycine is synthesized using the Fmoc strategy for solid phase peptide synthesis (SPPS) . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The self-assembly of Fmoc-Dipropylglycine has been studied using combined computational and experimental approaches . All simulations converged to a condensed fibril structure in which the Fmoc groups stack mostly within in the center of the fibril .

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . An optimized Fmoc-removal strategy with 2% DBU, 5% piperazine/NMP could evidently minimize both the traceless and ordinary DKP formation in SPPS .

Physical And Chemical Properties Analysis

Fmoc-Dipropylglycine has a density of 1.2±0.1 g/cm3 and a boiling point of 576.7±33.0 °C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Peptide Hydrogels for Biomedical Applications

Fmoc-Dipropylglycine (Fmoc-DPG) is part of the broader class of peptide hydrogelators. These hydrogels are three-dimensional materials formed by networks capable of encapsulating high amounts of water or biological fluids. Fmoc-FF dipeptide, a close relative of Fmoc-DPG, has been extensively studied for its ability to form hydrogels under physiological conditions . Researchers have explored its use as a scaffold for tissue engineering due to its remarkable mechanical rigidity, tunability, and versatility. The local organization of Fmoc-FF is deeply affected by the preparation method and experimental conditions, influencing its stiffness, matrix porosity, and stability .

Self-Supporting Hydrogels

In a related study, self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides have been investigated for potential biomedical applications. These hydrogels exhibit promising properties, including self-assembly, mechanical stability, and biocompatibility. Researchers have explored their use as drug delivery systems, wound healing scaffolds, and tissue engineering matrices .

Supramolecular Nanostructures

Various biofunctional hydrogel materials can be fabricated in aqueous media through the self-assembly of peptide derivatives. Fmoc-DPG, along with other Fmoc-derivatized peptides, forms supramolecular nanostructures. These nanostructures have implications for drug delivery, tissue regeneration, and diagnostics. Understanding their self-assembly behavior is crucial for tailoring their properties .

Safety and Hazards

While specific safety data for Fmoc-Dipropylglycine was not found, Fmoc compounds generally require careful handling. For example, Fmoc-Cl is harmful if inhaled and causes severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling Fmoc compounds .

Zukünftige Richtungen

Peptide drug development, including Fmoc-Dipropylglycine, has made great progress in the last decade thanks to new production, modification, and analytic technologies . Peptide drugs have been widely used in the prevention, diagnosis, and treatment of various diseases due to their wide indications, high safety, and remarkable efficacy . The development of greener and more economical methods for peptide synthesis has been a driving force in promoting the large-scale production of peptide drugs .

Wirkmechanismus

Target of Action

The primary target of Fmoc-Dipropylglycine is the amino group of an activated incoming amino acid in the process of peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the amino group, allowing for the activation of the carboxyl group of an amino acid .

Mode of Action

Fmoc-Dipropylglycine interacts with its targets through a two-step mechanism. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it is rapidly removed by base . The removal of the Fmoc group is crucial in order to secure a good quality product in peptide synthesis .

Biochemical Pathways

The Fmoc group plays a significant role in the chemical synthesis of peptides. It allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .

Pharmacokinetics

It is known that the fmoc group is stable under various conditions, which may influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of Fmoc-Dipropylglycine is the formation of peptides. The Fmoc group allows for the synthesis of peptides of significant size and complexity . In addition, Fmoc-Dipropylglycine can self-assemble into supramolecular nanostructures under aqueous conditions, leading to the formation of hydrogels .

Action Environment

The action of Fmoc-Dipropylglycine can be influenced by environmental factors. For instance, the efficiency of the reaction could be affected by side reactions and by-product formation . Moreover, the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides can have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-propylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-3-13-23(14-4-2,21(25)26)24-22(27)28-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,3-4,13-15H2,1-2H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHDROCXVRQYAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Dipropylglycine | |

CAS RN |

218926-47-7 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-propylnorvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218926-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2539424.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2539430.png)

![4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2539435.png)

![N-(2,5-dimethylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2539436.png)

![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2539439.png)

![N-((1H-indol-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2539444.png)